iso-iantheran A

Description

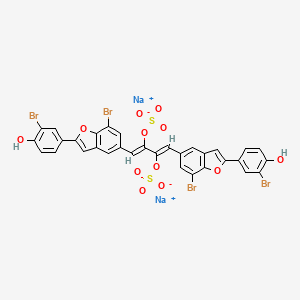

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H16Br4Na2O12S2 |

|---|---|

Molecular Weight |

1022.2 g/mol |

IUPAC Name |

disodium;[(1Z,3Z)-1,4-bis[7-bromo-2-(3-bromo-4-hydroxyphenyl)-1-benzofuran-5-yl]-3-sulfonatooxybuta-1,3-dien-2-yl] sulfate |

InChI |

InChI=1S/C32H18Br4O12S2.2Na/c33-21-11-17(1-3-25(21)37)27-13-19-5-15(7-23(35)31(19)45-27)9-29(47-49(39,40)41)30(48-50(42,43)44)10-16-6-20-14-28(46-32(20)24(36)8-16)18-2-4-26(38)22(34)12-18;;/h1-14,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b29-9-,30-10-;; |

InChI Key |

FXPJDFSMGKKULQ-WLADAGMQSA-L |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)/C=C(\OS(=O)(=O)[O-])/C(=C/C4=CC5=C(OC(=C5)C6=CC(=C(C=C6)O)Br)C(=C4)Br)/OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)C=C(C(=CC4=CC5=C(C(=C4)Br)OC(=C5)C6=CC(=C(C=C6)O)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

Synonyms |

iso-iantheran A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Origin of Iso Iantheran a

Isolation Procedures from Ianthella quadrangulata

Iso-iantheran A was first isolated from the marine sponge Ianthella quadrangulata. This sponge, found in Australian waters, is known to produce a variety of brominated tyrosine-derived metabolites. The isolation of this compound, along with other related iantherans, involved a systematic extraction and fractionation process.

The general procedure for isolating polar metabolites like this compound from marine sponges typically begins with the collection and freeze-drying of the sponge material. The dried sponge is then subjected to extraction with polar solvents, such as methanol (B129727) or a mixture of methanol and dichloromethane. This initial extract contains a complex mixture of compounds from which the target molecule must be separated.

Subsequent purification steps for the polar extract from Ianthella quadrangulata would have involved a series of chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge. A common strategy includes:

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity.

Column Chromatography: The polar fraction is then subjected to column chromatography, often using silica (B1680970) gel or reversed-phase materials like C18-bonded silica. This step further separates the mixture into fractions of decreasing complexity.

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using semi-preparative or preparative HPLC. This high-resolution technique allows for the isolation of pure compounds from complex fractions.

Following these procedures, this compound was obtained as a pure compound, enabling its detailed structural analysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

The elucidation of the complex structure of this compound was accomplished through a combination of advanced spectroscopic and analytical techniques. While the primary literature states that "extensive spectral analysis" was used, the specific detailed data is often found within the full text of the scientific publication, which could not be accessed for this article. However, the standard methodologies for characterizing a novel natural product like this compound would include the following:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would have been used to determine the molecular formula of this compound. This technique provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial relationships.

¹³C NMR (Carbon NMR): This experiment reveals the number and types of carbon atoms in the molecule.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These experiments are crucial for assembling the molecular structure piece by piece.

The data obtained from these spectroscopic methods would have been meticulously analyzed to piece together the structure of this compound.

Table 1: Representative Spectroscopic Data for this compound (Hypothetical Data) Specific spectroscopic data for this compound is not publicly available in the abstracts of the primary literature. The following table is a representation of the type of data that would be generated.

| Technique | Data Type | Observed Values (Hypothetical) |

| HR-ESI-MS | [M-2Na]²⁻ | m/z calculated for C₂₀H₁₂Br₄O₁₂S₂ |

| ¹H NMR | Chemical Shift (δ) | Aromatic, olefinic, and aliphatic proton signals |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to benzofuran (B130515) carbons, olefinic carbons, and sulfated carbons |

Defining Structural Features of this compound: The Dimeric Benzofuran Skeleton and Disulfate Moiety

The structural elucidation of this compound revealed a unique and complex molecular architecture. Current time information in Cologne, DE. The key defining features of this natural product are its dimeric benzofuran skeleton and a distinctive disulfate moiety. Current time information in Cologne, DE.

Dimeric Benzofuran Skeleton: The core of this compound is composed of two benzofuran units that are linked together. Benzofurans are heterocyclic compounds consisting of a benzene (B151609) ring fused to a furan (B31954) ring. The dimeric nature of this compound implies that two of these units are covalently bonded, creating a larger, more complex structure. This dimeric framework is a characteristic feature of the iantheran class of compounds. Current time information in Cologne, DE.

Disulfate Moiety: A particularly unusual feature of this compound is the presence of a 2,3-dihydroxy-1,3-butadiene disulfate moiety. Current time information in Cologne, DE. This means that a four-carbon chain with two double bonds is attached to two hydroxyl groups, each of which is further esterified with a sulfate (B86663) group. The presence of two sulfate groups makes this compound a highly polar and acidic compound. This disulfate moiety is a rare feature in natural products and is a defining characteristic of the iantherans. Current time information in Cologne, DE.

The combination of the brominated dimeric benzofuran core and the novel disulfate side chain makes this compound a structurally intriguing molecule.

Biosynthetic Pathway Hypotheses: Polyketide Assembly and Derivatization

The biosynthetic pathway of this compound has not been experimentally determined. However, based on its chemical structure and the known biosynthesis of related compounds from marine sponges of the genus Ianthella, a plausible biosynthetic pathway can be hypothesized. The biosynthesis is likely to originate from the amino acid tyrosine.

The proposed biosynthetic pathway can be broken down into several key steps:

Bromination of Tyrosine: The biosynthesis is thought to begin with the enzymatic bromination of tyrosine by a bromoperoxidase to form 3,5-dibromotyrosine. This is a common initial step in the biosynthesis of many brominated tyrosine-derived metabolites found in Ianthella sponges.

Formation of Benzofuran Monomers: The formation of the benzofuran ring system is a more complex process. One hypothesis is that it involves a polyketide-like assembly. In this scenario, the dibromotyrosine-derived starter unit could be extended by the addition of acetate (B1210297) units via a polyketide synthase (PKS) machinery. The resulting polyketide chain could then undergo cyclization and aromatization to form the benzofuran core.

Oxidative Dimerization: The two benzofuran monomers are then likely coupled together through a phenol (B47542) oxidative coupling reaction. This type of reaction is common in the biosynthesis of dimeric natural products and is often catalyzed by cytochrome P450 enzymes. This would form the dimeric benzofuran skeleton of this compound.

Formation and Attachment of the Disulfate Moiety: The origin of the 2,3-dihydroxy-1,3-butadiene disulfate moiety is speculative. It could be assembled separately and then attached to the dimeric core, or it could be built upon a precursor already attached to one of the benzofuran units. The final step in its formation would be the sulfation of the two hydroxyl groups, a reaction catalyzed by a sulfotransferase using a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

This hypothesized pathway provides a logical route to the complex structure of this compound, starting from simple precursors and utilizing enzymatic reactions known to occur in marine organisms. Further studies, such as feeding experiments with isotopically labeled precursors, would be necessary to confirm this proposed biosynthetic route.

Molecular Mechanisms of Action of Iso Iantheran a

Purinergic Receptor System and Iso-iantheran A Agonism

The purinergic system, a crucial signaling network in mammals, consists of receptors that respond to extracellular nucleotides like ATP and ADP. nih.gov These receptors are divided into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP), with the P2 family further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors. nih.gov this compound's primary molecular target within this system is the P2Y11 receptor.

Research has firmly established this compound as an agonist for the human P2Y11 receptor. nih.govnih.gov Biological assays have demonstrated that this compound activates this receptor with a half-maximal effective concentration (EC50) of 1.29 µM. nih.govnih.gov This finding identifies this compound as a novel structural class for P2Y11 receptor agonists, distinct from endogenous nucleotides. nih.gov The compound was identified through bioassay-guided fractionation of the polar extract from the marine sponge Ianthella quadrangulata. nih.gov

Structure Activity Relationship Sar Studies of Iso Iantheran a and Analogues

Identification of Pharmacophoric Elements for P2Y₁₁ Receptor Agonism

The fundamental structure of the iantheran class is a unique dimeric benzofuran (B130515) skeleton that includes a 2,3-dihydroxy-1,3-butadiene disulfate moiety. researchgate.netresearchgate.net This complex and highly functionalized core is a significant departure from the typical nucleotide-based agonists of P2Y receptors, presenting a new pharmacophore for P2Y₁₁ agonism.

Key pharmacophoric elements essential for its activity can be inferred from its structure and comparison with its analogues:

Dimeric Benzofuran Core: This large, rigid scaffold serves as the primary structural backbone, correctly positioning the other functional groups for interaction with the receptor binding pocket.

Disulfate Moiety: The presence of two sulfate (B86663) groups on the butadiene linker is a distinctive feature. researchgate.netresearchgate.net These negatively charged groups are likely crucial for activity, potentially mimicking the phosphate (B84403) groups of the endogenous agonist ATP and forming key ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) within the P2Y₁₁ binding site.

Brominated Aromatic Rings: The dibrominated phenyl groups contribute to the compound's lipophilicity and may engage in specific hydrophobic or halogen-bonding interactions within the receptor.

Carboxylic Acid Group: As demonstrated by the increased potency of 8-carboxy-iso-iantheran A, an anionic carboxyl group on one of the benzofuran rings is a critical enhancer of agonist activity. researchgate.netresearchgate.net This suggests the presence of a corresponding hydrogen bond donor or a positively charged residue in the receptor that favorably interacts with this group.

Together, these features define a pharmacophore model characterized by a specific spatial arrangement of two anionic centers (the disulfate moiety), an additional anionic center (the carboxyl group), and large hydrophobic domains (the brominated benzofuran rings).

Evaluation of Structural Modifications in Related Iantherans

The evaluation of naturally occurring analogues of iso-iantheran A has provided the initial and most critical insights into the SAR of this compound class. The primary compounds isolated from Ianthella quadrangulata for this analysis were this compound, 8-carboxy-iso-iantheran A, and iso-iantheran B. researchgate.netresearchgate.net

Their agonist activity at the human P2Y₁₁ receptor was assessed by measuring changes in cytosolic calcium levels in 1321N1 astrocytoma cells, a cell line that does not natively express P2Y receptors and can be transfected to express a single subtype. researchgate.net The results of these initial studies clearly demonstrated that small structural modifications have a profound impact on potency.

The introduction of a single carboxyl group at the C-8 position of the benzofuran ring, transforming this compound into 8-carboxy-iso-iantheran A, resulted in a nearly 3-fold increase in potency. researchgate.netresearchgate.netresearchgate.net 8-carboxy-iso-iantheran A also exhibited a degree of selectivity for the P2Y₁₁ receptor over P2Y₁ and P2Y₂ receptors. researchgate.netresearchgate.net In contrast, iso-iantheran B, another structural analogue isolated from the same sponge, was found to be inactive, though its precise structure is not as widely detailed in primary comparative literature. This lack of activity in a closely related structure is a vital piece of SAR data, indicating that the specific arrangement of functionalities in this compound is strictly required for receptor activation.

Table 1: P2Y₁₁ Receptor Agonist Activity of Iantheran Analogues EC₅₀ values were determined using a calcium mobilization assay in 1321N1 cells expressing the human P2Y₁₁ receptor. researchgate.net

| Compound | Structure Modification | EC₅₀ (µM) researchgate.net | Relative Potency |

| This compound | Parent Compound | 1.29 | Baseline |

| 8-carboxy-iso-iantheran A | Addition of carboxyl group at C-8 | 0.48 | ~2.7x vs. This compound |

| Iso-iantheran B | Structural Analogue | Inactive | N/A |

Rational Design Principles for Novel P2Y₁₁ Receptor Agonists

The SAR data from naturally occurring iantherans provide clear guiding principles for the rational design of novel, potentially more potent and selective P2Y₁₁ agonists. The fact that these compounds represent an entirely new structural class for P2Y₁₁ agonists makes them an exciting starting point for drug discovery campaigns. researchgate.netresearchgate.net

Key principles for rational design based on this scaffold include:

Exploitation of the C-8 Position: The significant increase in potency observed with 8-carboxy-iso-iantheran A highlights the C-8 position as a critical "hotspot" for modification. researchgate.net Future design efforts should focus on exploring various substituents at this position to optimize interactions. This could include replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or groups capable of forming strong hydrogen bonds to probe the chemical nature of the corresponding interaction site on the receptor.

Modification of the Disulfate Moiety: While likely essential, the disulfate group imparts high negative charge and poor membrane permeability. A key goal of rational design would be to replace one or both sulfate groups with bioisosteres that retain the necessary interactions but improve pharmacokinetic properties.

Simplification of the Dimeric Scaffold: The dimeric benzofuran core is complex and challenging to synthesize. A rational design approach would involve creating smaller, more synthetically accessible fragments or simplified scaffolds that retain the essential pharmacophoric elements in the correct 3D orientation.

Computational Chemistry Approaches in SAR Analysis

While specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking, on the this compound series have not been extensively published, these methods are integral to modern drug design and would be a logical next step in their development.

Quantitative Structure-Activity Relationships (QSAR): A QSAR study would be highly valuable once a larger library of synthetic analogues is created. By correlating the biological activity (EC₅₀ values) of a series of iantheran derivatives with their physicochemical properties (e.g., electronic, steric, and hydrophobic parameters), a predictive mathematical model could be built. Such a model would accelerate the discovery process by allowing researchers to predict the potency of virtual compounds before undertaking their synthesis, prioritizing the most promising candidates. researchgate.net

Molecular Docking and Dynamics: Given that the crystal structure of the P2Y₁₁ receptor is not yet available, a homology model would first need to be constructed based on related, crystallized G-protein coupled receptors. This compound and its active analogues could then be "docked" into the putative binding site of this model. frontiersin.org This would provide a visual hypothesis of the binding mode, helping to explain the observed SAR. For example, docking simulations could rationalize why the C-8 carboxyl group enhances potency by showing a specific hydrogen bond or ionic interaction with a receptor residue. Molecular dynamics simulations could further refine this by modeling the flexibility of the receptor and ligand, providing a more dynamic picture of the binding event. frontiersin.org These computational insights are crucial for guiding the structure-based design of new, optimized agonists. mdpi.com

Synthetic Chemistry and Derivatization Strategies for Iso Iantheran a

Synthetic Challenges Associated with the Dimeric Benzofuran (B130515) Scaffold

The total synthesis of iso-iantheran A has not yet been reported in the literature, a fact that underscores the significant synthetic challenges posed by its molecular architecture. The molecule is a dimeric, polybrominated benzofuran with a highly functionalized linker. acs.orgescholarship.org The primary difficulties in its synthesis can be attributed to several key structural features:

Dimeric Structure: The molecule consists of two identical, highly substituted benzofuran units. The creation of the dimeric linkage, specifically the C-C bonds forming the buta-1,3-diene system that bridges the two benzofuran moieties, requires precise control of reactivity and stereochemistry.

Polybromination: this compound is tetrabrominated, with two bromine atoms on each of the benzofuran-containing halves of the molecule. nih.gov Achieving regioselective bromination at specific positions on the pre-formed benzofuran rings or carrying bromine substituents through the entire synthetic sequence without interfering with other reactions is a major obstacle.

Stereochemistry of the Linker: The central buta-1,3-diene linker has a defined (1Z, 3Z) stereochemistry. nih.gov Establishing and maintaining this specific double bond geometry during the coupling of the two large, sterically hindered benzofuran units is a non-trivial synthetic problem.

Disulfate Group: The presence of two sulfate (B86663) esters on the butadiene linker (a 2,3-dihydroxy-1,3-butadiene disulfate moiety) adds another layer of complexity. acs.orgacs.org These groups are labile and can be difficult to introduce selectively, especially in the final stages of a complex synthesis, without causing decomposition of the molecule.

Overcoming these challenges requires the development of highly selective and robust chemical transformations that can be orchestrated in a multi-step synthesis to assemble the complete, intricate structure of this compound.

Methodologies for the Construction of Substituted Benzofuran Derivatives

The benzofuran core is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. acs.org These strategies are fundamental to any synthetic approach toward this compound and its analogues. Key methodologies can be categorized by the bond formation used to close the furan (B31954) ring.

Common approaches often involve the cyclization of appropriately substituted phenols. Transition-metal catalysis has proven particularly powerful in this regard.

Palladium-Catalyzed Reactions: Palladium catalysts, often in combination with copper co-catalysts, are widely used. nih.gov For instance, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a robust method for forming 2-substituted benzofurans. acs.orgnih.gov Another strategy involves the palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes, which first generates (Z)-2-bromovinyl phenyl ethers that subsequently cyclize. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed methods offer an economical and efficient route. These include the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes and the intramolecular cyclization of o-allylphenols. nih.govmdpi.com

Other Metal-Catalyzed Syntheses: Other metals like Nickel, Rhenium, and Iron have also been employed. Nickel can catalyze the intramolecular nucleophilic addition of aryl halides to ketones to yield benzofurans. organic-chemistry.org Rhenium-catalyzed Friedel-Crafts alkylation followed by palladium-catalyzed oxidative annulation is another sequential approach. mdpi.com Iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation provides a one-pot method for highly substituted benzofurans. mdpi.com

Acid-mediated cyclizations and other classical methods also contribute to the synthetic toolbox. These include the condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) and the cyclization of 2-(2-Methoxyaryl)-1-arylethanone derivatives using hydroiodic acid. jocpr.com A novel approach utilizes ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzhydryl alcohols, which can undergo a [4+1] cycloaddition with isocyanides to form 2-aminobenzofurans. nih.gov

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂, CuI, Et₃N | Coupling of terminal alkynes and o-iodophenols followed by intramolecular cyclization. | acs.orgnih.gov |

| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂, P(o-tol)₃ | Addition of phenols to bromoalkynes followed by intramolecular C-H activation and cyclization. | organic-chemistry.org |

| Copper-Catalyzed Cycloaddition | CuBr, N-tosylhydrazones | Coupling/cyclization of terminal alkynes with N-tosylhydrazones from o-hydroxybenzaldehydes. | mdpi.com |

| Nickel-Catalyzed Annulation | Ni(cod)₂, PCy₃ | Intramolecular nucleophilic addition of aryl halides to aryl ketones. | organic-chemistry.org |

| o-Quinone Methide Cycloaddition | Sc(OTf)₃, Isocyanides | [4+1] cycloaddition of in situ generated o-QMs with isocyanides. | nih.gov |

| McMurry Reaction | Low-valent titanium | Intramolecular cyclization of ketoesters derived from o-hydroxyacetophenone. | jocpr.com |

Development of Strategies for the Synthesis of this compound Analogues

Given the synthetic complexity of the natural product, a common and pragmatic approach is the synthesis of simplified analogues. This strategy serves two main purposes: it allows for the exploration of the structure-activity relationship (SAR) and can lead to the discovery of new compounds with improved therapeutic properties that are easier to synthesize. nih.govnih.gov this compound and its naturally occurring analogue, 8-carboxy-iso-iantheran A, represent a new structural class for P2Y11 receptor agonists, making them attractive starting points for medicinal chemistry programs. acs.orgacs.org

Strategies for the synthesis of this compound analogues would likely be based on a modular or convergent approach. This involves:

Synthesis of Benzofuran Building Blocks: Employing the methodologies described in section 5.2, a library of variously substituted benzofuran precursors could be synthesized. Variations could include the position and number of bromine atoms, or their replacement with other halogens or functional groups to probe their role in biological activity.

Development of a Simplified Linker: The 2,3-disulfato-1,3-butadiene linker is a significant synthetic hurdle. Analogue design could explore replacing this moiety with more synthetically accessible linkers, such as simpler dienes, alkynes, or saturated chains, to assess the importance of the linker's geometry and electronic properties.

Convergent Coupling: The prepared benzofuran modules would be coupled to the chosen linker in the later stages of the synthesis. This convergent strategy allows for flexibility in generating a diverse range of analogues from a common set of intermediates.

Research into compounds like this compound often involves a multidisciplinary approach combining synthesis, in vitro and in vivo testing to understand their potential as therapeutic agents. ontosight.ai The synthesis of analogues is a critical part of this process, enabling a systematic investigation of how structural modifications impact biological function. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in Iantheran Production

While no specific chemoenzymatic synthesis of iantherans has been reported, the potential applications of biocatalysis in their production are significant. Enzymes could be harnessed to address the key synthetic challenges identified in section 5.1:

Enzymatic Halogenation: Regioselective bromination of the benzofuran scaffold could potentially be achieved using flavin-dependent halogenases. These enzymes are known to catalyze the selective halogenation of aromatic compounds and could provide a green alternative to chemical brominating agents, avoiding issues with regiocontrol.

Enzymatic Coupling and Cyclization: Enzymes could be employed to construct the benzofuran core itself or to catalyze the dimerization step. For example, laccases or peroxidases could potentially mediate the oxidative coupling of phenolic precursors.

Stereoselective Transformations: The synthesis of chiral intermediates or the stereoselective installation of functional groups could be accomplished using enzymes like ketoreductases or lipases. nih.gov

Selective Sulfation: The introduction of the sulfate ester groups onto the diol linker is a challenging chemical transformation. Sulfotransferases (SULTs) are enzymes that specialize in this reaction in nature, transferring a sulfonate group with high selectivity and efficiency under mild, aqueous conditions.

The development of a chemoenzymatic route would begin with identifying and engineering suitable enzymes for each key transformation. nih.gov This approach, combining targeted chemical synthesis of precursors with highly selective enzymatic steps, could ultimately provide a more efficient and sustainable pathway to access this compound and its analogues for further biological investigation. frontiersin.org

Preclinical Biological Activity and Therapeutic Potential of Iso Iantheran a

In Vitro Efficacy Studies on P2Y11 Receptor-Mediated Activities

The most well-documented biological activity of iso-iantheran A is its effect on the P2Y11 purinergic receptor. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gq (activating the phospholipase C-β pathway) and Gs (activating the adenylyl cyclase pathway) signaling cascades. nih.govnih.gov

In vitro biological assays have demonstrated that this compound functions as an agonist at the human P2Y11 receptor. researchgate.netacs.orgnih.gov Studies by Greve and colleagues were pivotal in identifying this activity. nih.gov They determined the half-maximal effective concentration (EC50) of this compound for P2Y11 receptor activation. researchgate.netacs.orgnih.govresearchgate.netacs.org This finding establishes this compound as a novel molecular structure for probing P2Y11 receptor function and for the potential development of new P2Y11 receptor agonists. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net

| Compound | Biological Target | Activity | EC50 Value (µM) | Source |

|---|---|---|---|---|

| This compound | P2Y11 Receptor | Agonist | 1.29 | researchgate.netacs.orgnih.govresearchgate.netacs.org |

| 8-carboxy-iso-iantheran A | P2Y11 Receptor | Agonist | 0.48 | researchgate.netacs.orgnih.govresearchgate.netacs.org |

Immunomodulatory Applications in Preclinical Models

The identification of this compound as a P2Y11 receptor agonist suggests its potential for immunomodulatory applications. The P2Y11 receptor is known to be a regulator of human immune responses and is involved in the maturation and differentiation of dendritic cells, which are crucial antigen-presenting cells that bridge innate and adaptive immunity. nih.govfrontiersin.org

Activation of the P2Y11 receptor by an agonist like this compound could, therefore, influence immune cell function. mdpi.com While specific preclinical models testing this compound for immunomodulation are not extensively detailed in the current literature, its mechanism of action provides a strong rationale for such investigations. Marine organisms are increasingly recognized as a source of compounds with immunomodulatory properties. mdpi.comresearchgate.net The activity of this compound on a key immune receptor places it among compounds of interest for therapeutic applications targeting the immune system. nih.govmdpi.combiomolther.org

Investigation of Anti-inflammatory and Other Bioactivities in Relevant Cell Systems

The potential anti-inflammatory activity of this compound is intrinsically linked to its agonistic effect on the P2Y11 receptor. The immune response involves a complex interplay of pro-inflammatory and anti-inflammatory signals, often mediated by signaling molecules called cytokines. mdpi.comclevelandclinic.org P2Y11 receptor activation has been shown to affect immune cells, suggesting a role in modulating inflammatory pathways. nih.gov

Compounds derived from marine sponges have frequently been noted for their anti-inflammatory properties. mdpi.com While direct studies measuring the effect of this compound on the production of specific pro-inflammatory cytokines (like IL-1, IL-6, and TNF-α) or anti-inflammatory cytokines in cell-based assays are not yet widely published, its established activity at the P2Y11 receptor warrants such investigation. thermofisher.com The exploration of this compound in relevant cell systems could clarify its potential to mitigate inflammatory responses by influencing cytokine release and other inflammatory processes.

Exploration of this compound in the Context of Autoimmune and Tumor Pathologies

The roles of the immune system in both autoimmune diseases and cancer are well-established. openaccessjournals.comnih.gov Autoimmunity involves a failure of the immune system to distinguish self from non-self, leading to an attack on the body's own tissues. nih.gov Conversely, in cancer, the immune system often fails to recognize and eliminate malignant cells. frontiersin.org Therapies that modulate immune responses, known as immunotherapies, are a key focus in treating both types of conditions. assaygenie.comactionkidneycancer.org

Given that this compound activates the P2Y11 receptor, a known regulator of immune function, it has been implicated as a compound of interest for pathologies involving the immune system, such as autoimmune diseases and cancer. frontiersin.orgmdpi.com The P2Y11 receptor's role in the differentiation of immune cells suggests that its modulation could impact immune surveillance in cancer or the dysregulated immune responses in autoimmunity. nih.gov While direct preclinical studies of this compound in specific autoimmune or tumor models are needed, its unique mechanism of action makes it a candidate for future research in these complex disease areas. The broader family of bromotyrosine derivatives from which iantherans are derived has been noted for a range of biological activities, including cytotoxic effects against tumor cells, further supporting the potential for related compounds in oncology research. researchgate.net

Future Directions in Iso Iantheran a Research

Untapped Biological Targets and Mechanistic Deconvolution

While the activity of iso-iantheran A at the P2Y11 receptor is a significant starting point, it is crucial to explore other potential biological targets to build a comprehensive activity profile. acs.orgresearchgate.net The principle of polypharmacology, where a single compound interacts with multiple targets, is a common feature of natural products and can offer both therapeutic advantages and insights into off-target effects.

Future research should employ a variety of screening methods to identify additional molecular targets. Phenotypic screening, where the effect of the compound on cellular or organismal behavior is observed, can reveal unexpected biological activities. nuvisan.com A hit from a phenotypic screen would then necessitate target deconvolution studies to identify the specific protein or pathway responsible for the observed effect. nuvisan.commdpi.com Techniques such as affinity chromatography using an immobilized this compound analog, or proteomic approaches like thermal proteome profiling (TPP) and chemical proteomics, can be instrumental in isolating and identifying binding partners from cell lysates. nuvisan.com

Furthermore, a detailed mechanistic deconvolution of the known interaction with the P2Y11 receptor is warranted. pqri.orgnih.gov This would involve experiments to determine the precise binding site on the receptor, understand the downstream signaling cascades that are activated upon agonist binding, and explore the functional consequences of this activation in different cell types, particularly immune cells. mdpi.com Such studies are critical for understanding how this compound exerts its effects and for predicting its physiological outcomes. researchgate.net

Advanced Bioinformatic and Systems Biology Approaches for Target Identification

The integration of computational methods is essential for accelerating the process of target identification and for making sense of complex biological data. jetir.org Advanced bioinformatic and systems biology approaches can provide a powerful framework for predicting potential targets and understanding the network-level effects of this compound. mdpi.com

Initially, computational docking simulations can be performed to screen this compound against libraries of protein structures, including those of known drug targets and proteins implicated in various diseases. nih.gov This can help prioritize potential binding partners for experimental validation. Furthermore, chemoinformatic approaches can be used to compare the chemical structure of this compound with databases of known bioactive compounds, which may provide clues about its potential targets based on structural similarity.

Systems biology approaches can be used to analyze large-scale datasets, such as those generated from transcriptomic (RNA-Seq) or proteomic profiling of cells treated with this compound. nuvisan.com By identifying changes in gene or protein expression, it is possible to infer which biological pathways are modulated by the compound. researchgate.net This information can then be used to construct interaction networks that can highlight key nodes or hubs that may represent direct or indirect targets of this compound. Machine learning algorithms can further refine these analyses by identifying complex patterns in the data that are not apparent through traditional methods. mdpi.comnih.gov

Sustainable and Scalable Production Methodologies

A major bottleneck in the development of marine natural products is the challenge of obtaining a sustainable and scalable supply. nih.gov Harvesting large quantities of marine sponges is often environmentally destructive and may not yield sufficient quantities of the desired compound for extensive research and development. nih.gov Therefore, a critical area of future research for this compound is the development of sustainable and scalable production methods.

One promising avenue is total chemical synthesis. The development of a robust and efficient synthetic route to this compound would not only provide a reliable source of the compound but also allow for the creation of analogs with modified structures and potentially improved properties. researchgate.net Another approach is semi-synthesis, where a more abundant natural precursor is chemically modified to produce the final product.

Furthermore, biotechnological approaches such as metabolic engineering and synthetic biology offer exciting possibilities. This could involve identifying the biosynthetic gene cluster responsible for producing iantherans in the sponge's symbiotic bacteria and expressing it in a heterologous host, such as E. coli or yeast, that can be easily cultured in large fermenters. researchgate.net This would provide a renewable and scalable source of this compound and its derivatives. Adopting sustainable manufacturing principles, such as reducing waste and improving resource efficiency, will be crucial for the long-term viability of any production strategy. virospack.comintel.comintretech.comipoint-systems.com

Development of Chemical Probes Based on the this compound Scaffold

The unique chemical structure of this compound makes it an excellent starting point for the development of chemical probes. acs.org Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context. nih.govnih.gov

Future research should focus on designing and synthesizing a suite of chemical probes based on the this compound scaffold. rsc.orgrsc.org This could include creating photoaffinity probes, which can be used to covalently label and identify the binding partners of this compound. Another valuable tool would be the development of fluorescently tagged versions of this compound, which would allow for the visualization of its subcellular localization and interaction with its targets using microscopy techniques.

Q & A

Q. What methodological approaches are recommended for isolating and characterizing iso-iantheran A from natural sources?

- Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Researchers should validate purity using techniques like TLC or HPLC-DAD and cross-reference spectral data with existing databases .

- Experimental Design : Include negative controls (solvent-only extracts) and replicate extractions to account for variability in natural product yields.

Q. What are the standard protocols for assessing the bioactivity of this compound in vitro?

- Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves to determine IC50 values. Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and include solvent controls to rule out artifactual activity. Ensure cell line authentication and adherence to OECD guidelines for reproducibility .

- Data Interpretation : Apply statistical validation (e.g., ANOVA with post-hoc tests) and report confidence intervals to address biological variability.

Q. How can researchers ensure data integrity when reporting this compound’s physicochemical properties?

- Answer : Use calibrated instruments (e.g., DSC for melting point, polarimetry for optical rotation) and follow ICH guidelines for validation. Include raw data in appendices and perform inter-laboratory comparisons where possible. Integrate attention-check questions in data recording workflows to detect inconsistencies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

- Answer : Conduct a meta-analysis of published data to identify confounding variables (e.g., extraction solvents, assay conditions). Replicate key studies under standardized protocols and use sensitivity analysis to weigh methodological biases. Open-ended questions in surveys or peer reviews can help uncover overlooked variables .

- Framework : Apply the PICO framework (Population: cell lines; Intervention: this compound; Comparison: solvent controls; Outcome: bioactivity metrics) to structure comparative analyses .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?

- Answer : Use factorial designs (e.g., checkerboard assays) to quantify synergy via the Combination Index (CI). Include isobolograms to visualize additive, synergistic, or antagonistic interactions. Validate findings with transcriptomic or metabolomic profiling to identify mechanistic pathways .

- Statistical Approach : Consult a statistician to implement response surface methodology (RSM) or Bayesian modeling for multi-variable synergy analysis .

Q. How can researchers formulate a high-impact hypothesis for this compound’s mechanism of action?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Novelty : Investigate this compound’s interaction with understudied targets (e.g., non-canonical kinases).

- Relevance : Align with global health priorities (e.g., antimicrobial resistance).

- Methodology : Combine molecular docking predictions with CRISPR-Cas9 knockout models to validate target engagement .

Q. What strategies mitigate risks of bias in pharmacokinetic studies of this compound?

- Answer : Use randomized, blinded animal studies with predefined endpoints. Employ LC-MS/MS for plasma concentration measurements and validate assays using FDA bioanalytical guidelines. Pre-register study protocols on platforms like ClinicalTrials.gov to deter selective reporting .

Methodological Frameworks

Q. How should contradictory spectral data (e.g., NMR shifts) for this compound be reconciled?

Q. What ethical considerations are critical when designing in vivo studies for this compound?

- Answer : Follow ARRIVE 2.0 guidelines for animal research, including sample size justification and humane endpoints. Obtain ethics committee approval and document compliance with the 3Rs (Replacement, Reduction, Refinement). For human cell lines, ensure informed consent and data anonymization .

Data Presentation & Reproducibility

Q. How can researchers enhance reproducibility in this compound studies?

Q. What are best practices for presenting conflicting bioactivity data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.